Cyclosporin
Übersicht
Beschreibung
Synthesis Analysis
Cyclosporin synthesis is catalyzed by cyclosporin synthetase, an enzyme complex described as one of the most sophisticated peptide synthesizing multienzyme polypeptides. It activates constituent amino acids of cyclosporins via aminoadenylation, followed by N-methylation using S-adenosyl-L-methionine as the methyl group donor. This enzyme, estimated to have a molecular mass of approximately 1.4 MDa, functions without requiring ribosomal machinery, illustrating a remarkable example of non-ribosomal peptide synthesis (Lawen & Zocher, 1990; Schmidt et al., 1992).
Molecular Structure Analysis
The molecular structure of cyclosporin is characterized by its cyclic undecapeptide nature, extensively N-methylated amino acids, and the presence of a unique amino acid, MeBmt. Cyclosporin synthetase plays a crucial role in assembling this structure by catalyzing the activation, methylation, and peptide bond formation between the amino acids, leading to the cyclization of the peptide chain. This enzymatic process underlines the complexity and specificity of cyclosporin's molecular structure (Weber et al., 1994).
Chemical Reactions and Properties
Cyclosporin's synthesis involves several chemical reactions, including amino acid activation, N-methylation, and peptide bond formation, culminating in the cyclization of the linear peptide precursor. This synthesis demonstrates the enzyme's ability to precisely control the sequence and chemical nature of the peptide bond formation, leading to cyclosporin's unique chemical properties. The enzyme's specificity for its substrates and the ability to incorporate a wide range of amino acids into different positions of the cyclosporin molecule highlight the flexibility and complexity of this biosynthetic pathway (Lawen & Traber, 1993).
Wissenschaftliche Forschungsanwendungen
Immunosuppression in Transplantation : Cyclosporin A is crucial in preventing transplant rejection and graft-versus-host disease, as it inhibits proteasome proteolysis and NF-κB activation (Meyer, Kohler, & Joly, 1997). It is highly effective in organ transplantation, showing promise in autoimmune diseases, especially psoriasis (Borel, 1990).
Molecular Mechanisms and Gene Identification : Cyclosporin A and FK-506 have advanced the understanding of molecular mechanisms in tissue transplantation, leading to the discovery of new gene families (Siekierka & Sigal, 1992).
Antilymphocytic Properties : It suppresses plaque-forming cells, inhibits secondary humoral responses, and delays hypersensitivity skin reactions in animals (Borel, Feurer, Magnée, & Stähelin, 1977).
Dermatological Applications : Cyclosporine is effective in treating various skin conditions like psoriasis, lichen planus, and pyoderma gangrenosum (Groisser, Griffiths, Ellis, & Voorhees, 1991).
Fermentation Techniques and Pharmacological Applications : Produced through various fermentation methods, Cyclosporin A exhibits immunosuppressive, anti-inflammatory, antifungal, and antiparasitic characteristics (Survase, Kagliwal, Annapure, & Singhal, 2011).
Clinical Pharmacokinetics : Its pharmacokinetic properties play a significant role in its effectiveness in preventing organ transplant rejection and treating autoimmune disorders (Ptachcinski, Venkataramanan, Burckart, 1986).
Cardiovascular Applications : Cyclosporin A retards the progression of anoxia-induced injury in heart myocytes, indicating its potential in cardiovascular therapies (Nazareth, Yafei, & Crompton, 1991).
Safety And Hazards
Zukünftige Richtungen
Cyclosporin has shown neuroprotective effects in multiple preclinical models of Traumatic Brain Injury (TBI) and has been suggested for future research on neuroprotective compounds . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating primary Sjögren’s syndrome .
Eigenschaften
IUPAC Name |
30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41?,42?,43?,44?,45?,46?,47?,49?,50?,51?,52-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMATZTZNYRCHOR-KMSBSJHKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1202.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gengraf | |
CAS RN |
79217-60-0 | |
Record name | Cyclosporine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079217600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.